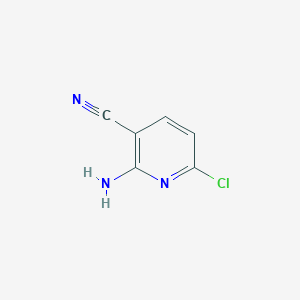

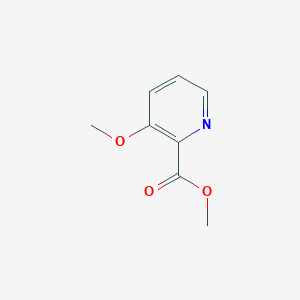

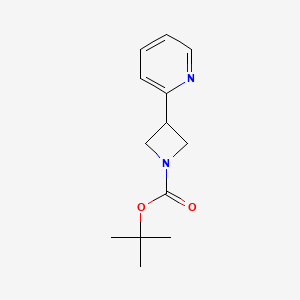

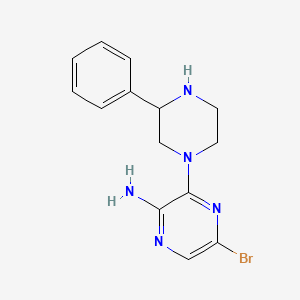

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives often involves Suzuki cross-coupling reactions . For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .

Molecular Structure Analysis

The InChI code for “5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine” is 1S/C14H16BrN5 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives are diverse. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction .

Scientific Research Applications

Heterocyclic Amplifiers of Phleomycin

A series of 1H-imidazo[4,5-b]pyrazines, prepared from compounds including 5-bromo-3-methylaminopyrazin-2-amine, were examined for their activity as amplifiers of phleomycin, an antibiotic. These compounds showed only slight activity in this application (Barlin & Ireland, 1984).

Synthesis of Novel Pyrazines

A facile and efficient synthesis process for 2-bromo-5-methyl pyrazine was developed, utilizing a compound similar to 5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. This highlights its utility in the synthesis of complex pyrazine derivatives (Madhusudhan et al., 2009).

Nonlinear Optical Properties

A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, synthesized via a Suzuki cross-coupling reaction, utilized a compound similar to this compound. The study investigated their electronic and nonlinear optical properties, demonstrating the potential of such compounds in material science (Ahmad et al., 2021).

Color Tuning in Iridium Tetrazolate Complexes

Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes included a study of a compound analogous to this compound. This research contributed to understanding the role of ancillary ligands in the color tuning of these complexes, relevant in photophysical applications (Stagni et al., 2008).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. This indicates the potential of such compounds in developing new pharmaceuticals (Pundeer et al., 2013).

Properties

IUPAC Name |

5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN5/c15-12-8-18-13(16)14(19-12)20-7-6-17-11(9-20)10-4-2-1-3-5-10/h1-5,8,11,17H,6-7,9H2,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNZGGJWXBMSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=NC(=CN=C3N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587507 |

Source

|

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-07-2 |

Source

|

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.